molecular formula C15H15FN2OS B3987790 N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea CAS No. 121541-06-8

N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea

Cat. No. B3987790
CAS RN: 121541-06-8
M. Wt: 290.4 g/mol
InChI Key: CQOFVOYTTOVJTE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as FPTU and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Photoluminescence Studies

N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea and related compounds have been studied for their photoluminescent properties. For instance, 1-(2-Hydroxyphenyl)thiourea is a fluorogenic compound with potential for chromium(VI) determination due to its fluorescence quenching in the presence of chromium(VI) ions (Sunil & Rao, 2015).

Anticancer Potential

These compounds, particularly derivatives of N-benzoyl-N’-(4-fluorophenyl) thiourea, have been investigated for their anticancer properties. Molecular docking studies suggest that certain derivatives can inhibit the Sirtuin1 enzyme (SIRT1), potentially offering a mechanism for anticancer activity. Some derivatives have shown promise in in silico predictions for their anticancer efficacy and low toxicity (Hardjono et al., 2019).

Spectroscopic and Structural Analysis

The spectroscopic and structural properties of N,N'-disubstituted thioureas, including those with N-(4-fluorophenyl) groups, have been a subject of research. Such studies are crucial in understanding the molecular structure and potential applications of these compounds in various fields (Sarkis & Faisal, 1985).

Antibacterial Activity

Research has also been conducted on N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas, demonstrating notable antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus (Khazi et al., 2006).

Metal Ion Detection

Studies on derivatives like N-(2-hydroxy-1-naphtalamido)-N'-phenyl-thiourea have shown potential in detecting metal ions, particularly mercury (Hg²⁺), indicating applications in environmental monitoring and safety (Yao-han, 2010).

Vibrational Properties

The vibrational properties of thiourea derivatives, including those with fluorophenyl groups, have been analyzed, contributing to the understanding of their molecular dynamics and potential applications in materials science (Saeed et al., 2011).

Quantum Chemical Calculations

Quantum chemical calculations and molecular dynamics investigations have been performed on thiourea derivatives, providing insights into their stability, charge transfer, and potential as lead compounds in drug development (Mary et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c16-12-6-8-13(9-7-12)18-15(20)17-10-14(19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOFVOYTTOVJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387815
Record name Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121541-06-8
Record name Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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